molecular formula C13H10N2O2 B14505617 Oxepino[2,3-b]quinoxaline, 9-methoxy- CAS No. 62911-82-4

Oxepino[2,3-b]quinoxaline, 9-methoxy-

Cat. No.: B14505617
CAS No.: 62911-82-4
M. Wt: 226.23 g/mol
InChI Key: FZJJOZKVTSLKNI-UHFFFAOYSA-N
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Description

Oxepino[2,3-b]quinoxaline, 9-methoxy- is a heterocyclic compound that features a fused ring system combining oxepine and quinoxaline moieties This compound is part of a broader class of quinoxaline derivatives, which are known for their diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxepino[2,3-b]quinoxaline, 9-methoxy- typically involves the condensation of appropriate precursors under specific conditions. One common method includes the reaction of o-phenylenediamine with a suitable dicarbonyl compound, followed by cyclization to form the quinoxaline core.

Industrial Production Methods

Industrial production of this compound may utilize scalable synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis, transition-metal-catalyzed reactions, and green chemistry principles are often employed to optimize the process .

Chemical Reactions Analysis

Types of Reactions

Oxepino[2,3-b]quinoxaline, 9-methoxy- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoxalines, oxidized derivatives, and reduced forms, each with distinct chemical and biological properties .

Scientific Research Applications

Oxepino[2,3-b]quinoxaline, 9-methoxy- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of oxepino[2,3-b]quinoxaline, 9-methoxy- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of histone deacetylases, affecting gene expression and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxepino[2,3-b]quinoxaline, 9-methoxy- is unique due to the presence of the oxepine ring and the 9-methoxy group, which confer distinct chemical and biological properties. These structural features may enhance its activity and selectivity in certain applications .

Properties

CAS No.

62911-82-4

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

9-methoxyoxepino[3,2-b]quinoxaline

InChI

InChI=1S/C13H10N2O2/c1-16-9-5-6-10-12(8-9)15-13-11(14-10)4-2-3-7-17-13/h2-8H,1H3

InChI Key

FZJJOZKVTSLKNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C=CC=COC3=N2

Origin of Product

United States

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